molecular formula C10H14FN3 B2831796 5-Fluoro-2-(3-methylpiperidin-1-yl)pyrimidine CAS No. 2320108-74-3

5-Fluoro-2-(3-methylpiperidin-1-yl)pyrimidine

Cat. No. B2831796
CAS RN: 2320108-74-3
M. Wt: 195.241
InChI Key: KGSNTKWXBKMXDV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methylpiperidin-1-yl)pyrimidine is a fluorinated pyrimidine . It is a class of organic compounds in which the substituent(s) around a pyrimidine ring include at least one fluorine atom . The compound has a CAS Number of 1052529-99-3 and a molecular weight of 244.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17FN2.ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;/h4-5,7,9H,2-3,6,8,14H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.74 . Its IUPAC name is 5-fluoro-2-(3-methyl-1-piperidinyl)aniline hydrochloride .

Safety and Hazards

The safety information available indicates that 5-Fluoro-2-(3-methylpiperidin-1-yl)pyrimidine is an irritant . More detailed safety data and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Fluorinated pyrimidines are being increasingly used in the treatment of cancer . New insights into how these compounds perturb nucleic acid structure and dynamics are emerging from both computational and experimental studies . Future research may focus on the more precise use of fluoropyrimidines for cancer treatment in the era of personalized medicine .

properties

IUPAC Name

5-fluoro-2-(3-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNTKWXBKMXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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